Enhanced Lipophilicity Over Non-Methylated Analog
The 4,5-dimethyl substitution on the thiazole ring of the target compound significantly increases its lipophilicity compared to the unsubstituted analog, ethyl 2-(thiazol-2-yl)acetate. This is a direct consequence of the added methyl groups, which increase the molecule's hydrophobic surface area. The target compound has a computed XLogP3-AA value of 1.9 [1], whereas the comparator has a computed XLogP3-AA value of 1.1 [2]. This represents a 72.7% increase in LogP.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.9 |
| Comparator Or Baseline | Ethyl 2-(thiazol-2-yl)acetate, XLogP3-AA: 1.1 |
| Quantified Difference | 72.7% increase in LogP |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher LogP correlates with increased membrane permeability, which is a crucial factor for optimizing the bioavailability and intracellular target engagement of drug-like molecules.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 60675946, Ethyl 2-(dimethyl-1,3-thiazol-2-YL)acetate. Retrieved April 11, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/60675946. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21835228, Ethyl (1,3-thiazol-2-yl)acetate. Retrieved April 11, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/21835228. View Source
